
(1,4,4-Trifluorocyclohexyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,4,4-Trifluorocyclohexyl)methanol is a fluorinated organic compound with the molecular formula C7H11F3O It is characterized by the presence of three fluorine atoms attached to a cyclohexane ring, with a methanol group (-CH2OH) attached to the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,4,4-Trifluorocyclohexyl)methanol typically involves the fluorination of cyclohexanol derivatives. One common method is the reaction of cyclohexanol with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (1,4,4-Trifluorocyclohexyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of trifluorocyclohexanone or trifluorocyclohexanal.
Reduction: Formation of trifluorocyclohexane.
Substitution: Formation of various substituted cyclohexyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1,4,4-Trifluorocyclohexyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the study of fluorine chemistry.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of fluorine atoms.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of (1,4,4-Trifluorocyclohexyl)methanol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity for its molecular targets. The exact pathways involved can vary, but typically include interactions with proteins and nucleic acids, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
Cyclohexanemethanol: Lacks the fluorine atoms, resulting in different chemical and physical properties.
1,4-Difluorocyclohexylmethanol: Contains two fluorine atoms instead of three, which can affect its reactivity and applications.
1,4,4-Trifluorocyclohexane: Similar structure but lacks the methanol group, leading to different chemical behavior.
Uniqueness: (1,4,4-Trifluorocyclohexyl)methanol is unique due to the presence of three fluorine atoms and a methanol group, which confer distinct chemical properties such as increased electronegativity, stability, and potential biological activity. These features make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H11F3O |
|---|---|
Poids moléculaire |
168.16 g/mol |
Nom IUPAC |
(1,4,4-trifluorocyclohexyl)methanol |
InChI |
InChI=1S/C7H11F3O/c8-6(5-11)1-3-7(9,10)4-2-6/h11H,1-5H2 |
Clé InChI |
JQRSXPXAJPURSX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1(CO)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


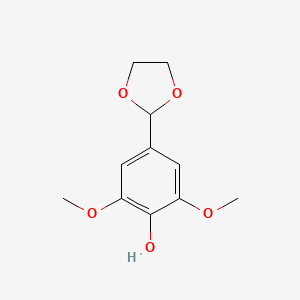



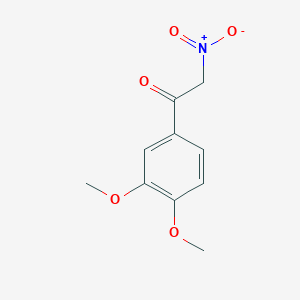
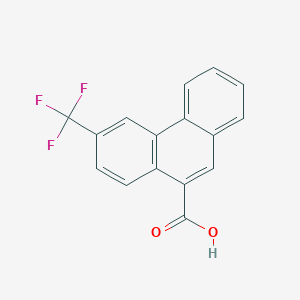
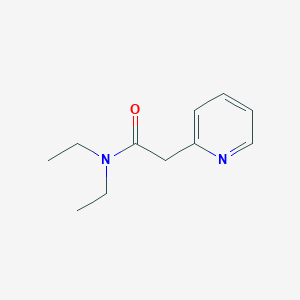

![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009396.png)
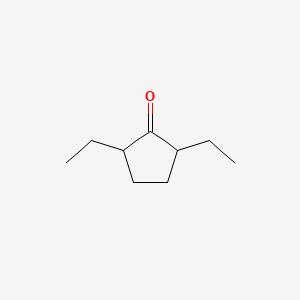
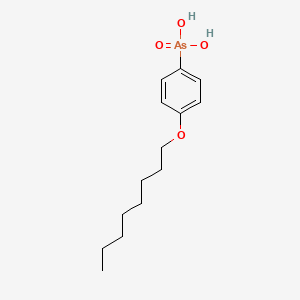
![7-[(3,4-dichlorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14009415.png)
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009419.png)

